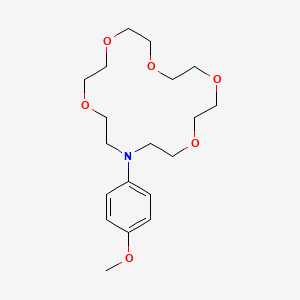
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a pentaoxa-azacyclooctadecane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with ethylene oxide under controlled conditions to form the desired pentaoxa-azacyclooctadecane ring. The reaction is usually carried out in the presence of a catalyst, such as potassium carbonate, and requires careful temperature control to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate automated systems to monitor and control reaction conditions more precisely.
化学反应分析
Types of Reactions
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a simpler structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction can produce a simpler amine compound.
科学研究应用
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pentaoxa-azacyclooctadecane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenylbenzo[d]oxazole: This compound has a similar phenyl group but differs in its ring structure.
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
Quinazolinone derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure.
Uniqueness
16-(4-Methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to its combination of a methoxyphenyl group and a pentaoxa-azacyclooctadecane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
属性
CAS 编号 |
823202-95-5 |
|---|---|
分子式 |
C19H31NO6 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
16-(4-methoxyphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO6/c1-21-19-4-2-18(3-5-19)20-6-8-22-10-12-24-14-16-26-17-15-25-13-11-23-9-7-20/h2-5H,6-17H2,1H3 |
InChI 键 |
GVOCURBQKVYGDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCOCCOCCOCCOCCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


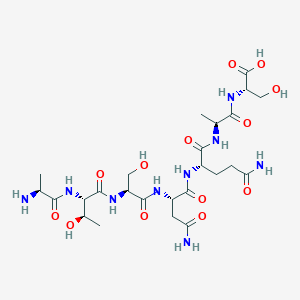
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
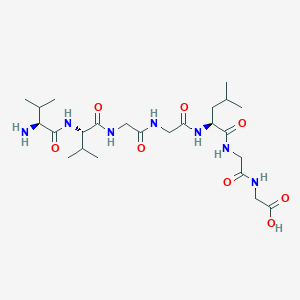

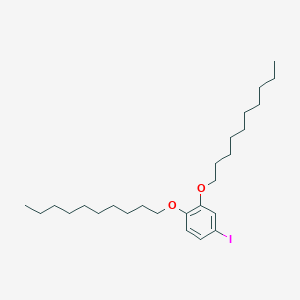
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
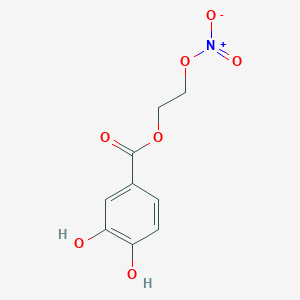
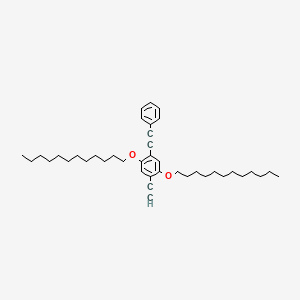
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
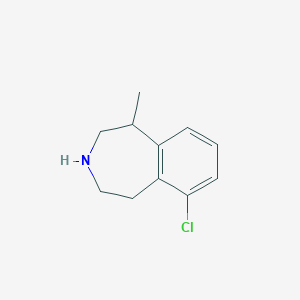
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
